N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycine
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Overview
Description
N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycine is a complex organic compound that belongs to the class of glycine derivatives. This compound is characterized by its unique structure, which includes a benzo[c]chromene moiety linked to a glycine residue through an oxyacetyl bridge. The presence of the benzo[c]chromene ring system imparts significant biological and chemical properties to the molecule, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[c]chromene core: This can be achieved through a cyclization reaction of appropriate starting materials under acidic or basic conditions.
Introduction of the oxyacetyl group: The benzo[c]chromene intermediate is then reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine.
Coupling with glycine: The final step involves coupling the oxyacetylated benzo[c]chromene with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of more efficient catalysts or reagents.
Chemical Reactions Analysis
Types of Reactions
N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycine can undergo various types of chemical reactions, including:
Oxidation: The benzo[c]chromene moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the molecule can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxyacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzo[c]chromene derivatives.
Scientific Research Applications
N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets and pathways. The benzo[c]chromene moiety can interact with enzymes and receptors, modulating their activity. The glycine residue may also play a role in the compound’s bioactivity by interacting with glycine receptors or transporters.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity in nucleophilic substitution reactions.
Acetylacetone: Another diketone with similar chemical properties.
Diketene: A reactive intermediate used in the synthesis of various acetoacetate derivatives.
Uniqueness
N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycine is unique due to the presence of the benzo[c]chromene ring system, which imparts distinct chemical and biological properties not found in simpler compounds like ethyl acetoacetate or acetylacetone. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H17NO6 |
---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
2-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]acetic acid |
InChI |
InChI=1S/C17H17NO6/c19-15(18-8-16(20)21)9-23-10-5-6-12-11-3-1-2-4-13(11)17(22)24-14(12)7-10/h5-7H,1-4,8-9H2,(H,18,19)(H,20,21) |
InChI Key |
VMUKSCVICJMNHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NCC(=O)O)OC2=O |
Origin of Product |
United States |
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